IRAK degrader-1
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Overview
Description
IRAK degrader-1 is a novel compound designed to target and degrade interleukin-1 receptor-associated kinase proteins. These kinases play a crucial role in the signaling pathways of interleukin-1 receptors and Toll-like receptors, which are essential for regulating innate immunity and inflammation . By degrading these kinases, this compound has the potential to modulate immune responses and treat various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRAK degrader-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production . Additionally, purification techniques like chromatography and crystallization are employed to isolate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions: IRAK degrader-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation and yield .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced binding affinity and specificity for IRAK proteins . These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
IRAK degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of IRAK proteins and their role in immune signaling . In biology, this compound is employed to investigate the molecular mechanisms of inflammation and immune responses . In medicine, it holds promise as a therapeutic agent for treating inflammatory and autoimmune diseases by modulating the activity of IRAK proteins . Additionally, in the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and optimize lead compounds .
Mechanism of Action
IRAK degrader-1 exerts its effects by selectively binding to IRAK proteins and promoting their degradation via the ubiquitin-proteasome pathway . This pathway involves the covalent attachment of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The degradation of IRAK proteins disrupts the signaling pathways of interleukin-1 receptors and Toll-like receptors, thereby modulating immune responses and reducing inflammation . The molecular targets of this compound include IRAK1, IRAK2, and IRAK4, which are key regulators of immune signaling .
Comparison with Similar Compounds
IRAK degrader-1 is unique compared to other similar compounds due to its selective degradation of IRAK proteins and its potential therapeutic applications . Similar compounds include IRAK inhibitors, which block the activity of IRAK proteins without promoting their degradation . Examples of IRAK inhibitors include Pacritinib and Rosoxacin, which have shown therapeutic potential against malignancies and inflammatory diseases . this compound offers a novel strategy by targeting the scaffolding function of IRAK proteins and promoting their degradation, providing a more effective approach to modulating immune responses .
Properties
CAS No. |
2655656-99-6 |
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Molecular Formula |
C45H48F3N7O6S |
Molecular Weight |
872.0 g/mol |
IUPAC Name |
N-[2-[4-[[6-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-2-azaspiro[3.3]heptan-2-yl]methyl]cyclohexyl]-5-(2-hydroxypropan-2-yl)-1,3-benzothiazol-6-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C45H48F3N7O6S/c1-43(2,61)28-17-32-34(18-31(28)51-38(57)30-7-4-8-35(50-30)45(46,47)48)62-40(52-32)26-11-9-24(10-12-26)21-54-22-44(23-54)19-25(20-44)15-16-49-29-6-3-5-27-37(29)42(60)55(41(27)59)33-13-14-36(56)53-39(33)58/h3-8,17-18,24-26,33,49,61H,9-16,19-23H2,1-2H3,(H,51,57)(H,53,56,58) |
InChI Key |
WDRJGMSUTPVXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)SC(=N2)C4CCC(CC4)CN5CC6(C5)CC(C6)CCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |
Origin of Product |
United States |
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